molecular formula C16H18F3N5 B6786361 N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(trifluoromethyl)pyridin-4-amine

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B6786361
M. Wt: 337.34 g/mol
InChI Key: AROGYALDBQGHEY-UHFFFAOYSA-N
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Description

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(trifluoromethyl)pyridin-4-amine is a complex organic compound that features a pyridazine ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group

Properties

IUPAC Name

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5/c1-11-4-5-15(23-22-11)24-8-2-3-13(10-24)21-12-6-7-20-14(9-12)16(17,18)19/h4-7,9,13H,2-3,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROGYALDBQGHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)NC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and piperidine intermediates, followed by their coupling with the pyridine derivative.

    Preparation of 6-methylpyridazin-3-yl intermediate: This can be achieved through the reaction of 3-chloropyridazine with methylamine under controlled conditions.

    Synthesis of piperidin-3-yl intermediate: This involves the reduction of 3-piperidone using a suitable reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves the coupling of the prepared intermediates with 2-(trifluoromethyl)pyridin-4-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(trifluoromethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted under specific conditions using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(trifluoromethyl)pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-chloropyridin-4-amine
  • N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-methylpyridin-4-amine

Uniqueness

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

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